molecular formula C17H17NO2 B5697127 N-(4-phenoxyphenyl)cyclobutanecarboxamide

N-(4-phenoxyphenyl)cyclobutanecarboxamide

Cat. No.: B5697127
M. Wt: 267.32 g/mol
InChI Key: ZTQUAWNVBNVKSB-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)cyclobutanecarboxamide: is an organic compound that features a cyclobutanecarboxamide core with a 4-phenoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-phenoxyphenyl)cyclobutanecarboxamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, palladium catalysts.

Major Products:

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry: N-(4-phenoxyphenyl)cyclobutanecarboxamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a probe for understanding protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of advanced polymers and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which N-(4-phenoxyphenyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • N-(4-cyanophenyl)cyclobutanecarboxamide
  • N-(4-acetylphenyl)cyclobutanecarboxamide
  • N-(4-aminophenyl)cyclobutanecarboxamide

Comparison: N-(4-phenoxyphenyl)cyclobutanecarboxamide is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specialized applications.

Properties

IUPAC Name

N-(4-phenoxyphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(13-5-4-6-13)18-14-9-11-16(12-10-14)20-15-7-2-1-3-8-15/h1-3,7-13H,4-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQUAWNVBNVKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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